3-chloro-N-(4-chlorophenyl)benzamide
Overview
Description
3-chloro-N-(4-chlorophenyl)benzamide is a chemical compound with the linear formula C13H9Cl2NO . It has a molecular weight of 266.129 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The synthesis of benzamides, including this compound, involves the reaction of carboxylic acids and amines at high temperatures . This reaction is usually incompatible with most functionalized molecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.12 . The linear formula of this compound is C13H9Cl2NO . The CAS Number is 54979-73-6 .Scientific Research Applications
Crystal Structure Analysis
- A theoretical study utilized Gaussian03 quantum chemistry codes to calculate the geometrical parameters of 4-Chloro-N-(3-chlorophenyl)benzamide, showing agreement with X-ray diffraction (XRD) reported values (Panicker et al., 2010). This demonstrates its applicability in crystallography and molecular modeling.
Hydrogen Bonding and Molecular Structure
- The conformation and bond parameters of N-(3-Chlorophenyl)benzamide were analyzed, showing specific N—H bond orientation and hydrogen bonding, which is crucial in understanding molecular interactions and stability (Gowda et al., 2008).
Derivative Compounds Analysis
- Research on N-(4-Methylphenyl)benzamide, a compound with a similar structure, focused on its hydrogen bonding and molecular orientation, which has implications for the study of derivative compounds of 3-Chloro-N-(4-Chlorophenyl)benzamide (Gowda et al., 2007).
Molecular Conformations
- Studies on various benzanilides, including N-(2,4-Dichlorophenyl)benzamide, highlighted the anti conformations of N—H and C=O bonds, contributing to the understanding of molecular conformations and their implications in chemical properties (Gowda et al., 2008).
Intramolecular Interactions
- Analysis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide derivatives revealed extensive intramolecular hydrogen bonds, which are essential for the study of intramolecular interactions in related compounds (Siddiqui et al., 2008).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . There are several safety precautions to be taken while handling this compound, such as avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
Properties
IUPAC Name |
3-chloro-N-(4-chlorophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOJTVKPDNERKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352287 | |
Record name | 3-chloro-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54979-73-6 | |
Record name | 3-chloro-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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